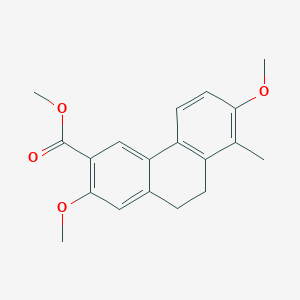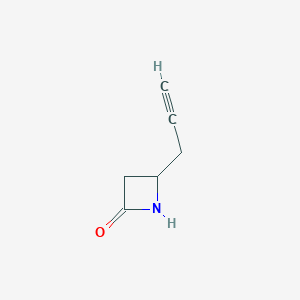
4-(Prop-2-yn-1-yl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Prop-2-yn-1-yl)azetidin-2-one is a compound belonging to the azetidinone family, which is characterized by a four-membered lactam ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-2-yn-1-yl)azetidin-2-one typically involves the reaction of propargylamine with β-lactam precursors under specific conditions. One common method includes the use of triethylamine and chloroacetyl chloride, which are mixed with vigorous stirring to form the desired azetidinone derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(Prop-2-yn-1-yl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-(Prop-2-yn-1-yl)azetidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: It is explored for its potential use in developing new pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Prop-2-yn-1-yl)azetidin-2-one involves its interaction with specific molecular targets. For instance, it can form covalent adducts with bacterial transpeptidases, inhibiting cell wall synthesis and leading to bacterial cell death . Additionally, it can inhibit tubulin polymerization, disrupting cell division and inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
4-(Prop-2-yn-1-yl)azetidin-2-one can be compared with other azetidinone derivatives, such as:
- 3-(Prop-1-en-2-yl)azetidin-2-one
- 3-allylazetidin-2-one
- 3-(buta-1,3-dien-1-yl)azetidin-2-one
These compounds share a similar core structure but differ in their substituents, which can influence their biological activities and chemical reactivity . The uniqueness of this compound lies in its specific propargyl group, which imparts distinct chemical properties and potential biological activities.
Propiedades
Número CAS |
81355-47-7 |
|---|---|
Fórmula molecular |
C6H7NO |
Peso molecular |
109.13 g/mol |
Nombre IUPAC |
4-prop-2-ynylazetidin-2-one |
InChI |
InChI=1S/C6H7NO/c1-2-3-5-4-6(8)7-5/h1,5H,3-4H2,(H,7,8) |
Clave InChI |
QVCHONSSRBMKHT-UHFFFAOYSA-N |
SMILES canónico |
C#CCC1CC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


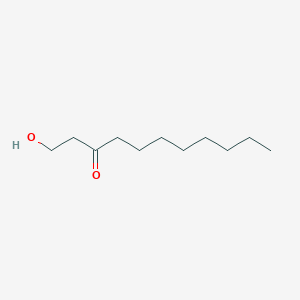
![4-[2-(4-Methylphenyl)-2-oxoethyl]azetidin-2-one](/img/structure/B14428934.png)

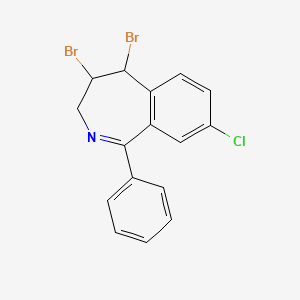
![5-[(Benzyloxy)methylidene]bicyclo[2.2.1]hept-2-ene](/img/structure/B14428954.png)

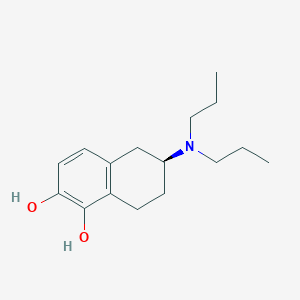
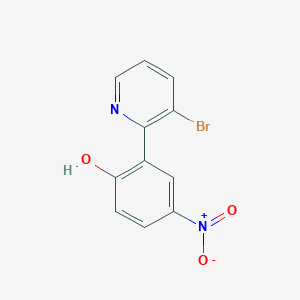
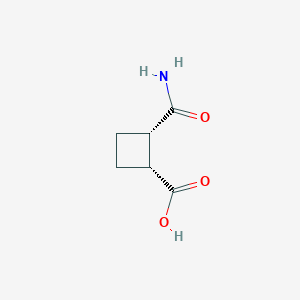
![[2-(Dimethylamino)propan-2-yl]phosphonic acid](/img/structure/B14428965.png)
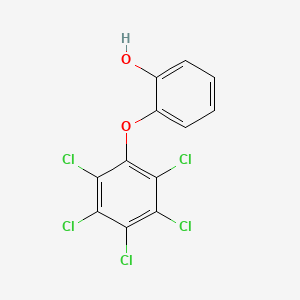
![5,5'-Spirobi[bicyclo[2.1.0]pentane]](/img/structure/B14428985.png)
